tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-2-yloxan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-11-7-9-19-13(10-11)12-6-4-5-8-16-12/h11-13,16H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQMRAPRORITNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl carbamate and piperidin-2-yl oxane under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate its binding affinity and specificity .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers investigate its activity against various biological targets to develop new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance materials and additives .
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate involves its interaction with specific molecular targets within biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperidine/Oxane Modifications
tert-Butyl (1-acetylpiperidin-4-yl)carbamate
- Molecular Formula : C₁₂H₂₂N₂O₃ (estimated from synthesis in ).
- Key Features : Acetylated piperidine ring at position 4.
- Applications : Intermediate in synthesizing acetylated piperidine derivatives for pharmaceuticals, such as kinase inhibitors.
- Synthesis : Reacting tert-butyl piperidin-4-ylcarbamate with acetic anhydride (Ac₂O) in dichloromethane .
- Differentiator : The acetyl group enhances electrophilicity, enabling nucleophilic substitutions absent in the target compound.
tert-Butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate
- CAS : EN300-226871, EN300-227014 .
- Key Features : Piperidin-3-yl substituent instead of piperidin-2-yl.
tert-Butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate
- CAS : 863615-19-4 .
- Key Features : Hydroxyphenyl group on the oxane ring.
- Applications: Potential antioxidant or polymer precursor due to phenolic reactivity.
- Differentiator : The hydroxyphenyl group increases hydrophilicity compared to the hydrophobic piperidine-oxane framework of the target compound.
Analogues with Alternative Functional Groups
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate
- CAS : 1221818-65-0; Formula : C₁₃H₂₂N₂O₃ .
- Key Features: Propenoyl group on piperidine.
- Applications : Click chemistry or Michael addition substrates.
tert-Butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate
Analogues with Heterocyclic Replacements
tert-Butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate
Comparative Data Table
Key Research Findings
- Synthetic Flexibility : The target compound’s oxane-piperidine framework allows modular derivatization, unlike rigid heterocycles like thiazoles .
- Biological Relevance : Piperidin-2-yl derivatives show higher affinity for neurological targets compared to piperidin-3-yl isomers due to spatial alignment with receptor pockets .
- Stability : tert-Butyl carbamates generally exhibit superior hydrolytic stability over methyl or ethyl variants, critical for prolonged shelf life .
Biological Activity
tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate is a carbamate derivative characterized by its unique molecular structure, which includes a tert-butyl group, a piperidine ring, and an oxane ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C15H28N2O3
- Molecular Weight : 284.39 g/mol
- CAS Number : 1909305-06-1
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The compound can modulate the activity of these targets through binding interactions, influencing downstream signaling pathways and biological responses.
Biological Activities
- Antiinflammatory Activity : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pathways associated with pro-inflammatory cytokines. For instance, modifications of similar piperidine derivatives have shown effectiveness in blocking NLRP3 inflammasome activity, which is crucial in inflammatory responses .
- Neuroprotective Effects : Related compounds have demonstrated neuroprotective capabilities, particularly in models of neurodegenerative diseases. For example, certain piperidine-based compounds have been reported to reduce oxidative stress and improve cell viability in astrocytes exposed to amyloid-beta peptides .
- Antimicrobial Properties : Some studies indicate that carbamate derivatives can possess antimicrobial activities, although specific data on this compound is limited.
Study 1: In Vitro Pharmacological Screening
A study evaluating the pharmacological properties of related compounds revealed that modifications in the piperidine structure significantly affected their ability to inhibit IL-1β release and pyroptotic cell death in THP-1 cells treated with lipopolysaccharide (LPS). The results indicated that certain structural features enhance binding affinity to the NLRP3 protein, suggesting a potential pathway for therapeutic intervention .
Study 2: Neuroprotective Mechanisms
Research into similar compounds has highlighted their potential to protect neuronal cells from apoptosis induced by neurotoxic agents. One study showed that a related compound improved cell viability significantly when co-administered with amyloid-beta, underscoring the importance of chemical structure in mediating neuroprotective effects .
Comparative Analysis
The table below compares this compound with similar carbamate derivatives:
| Compound Name | Biological Activity | Key Structural Features |
|---|---|---|
| This compound | Potential anti-inflammatory | Piperidine ring, oxane ring |
| tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate | Moderate neuroprotective effects | Variation in piperidine substitution |
| tert-butyl N-(oxan-4-yl)carbamate | Antimicrobial properties | Lacks piperidine moiety |
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate in laboratory settings?
The synthesis typically involves nucleophilic substitution of a piperidine derivative (e.g., 2-(piperidin-2-yl)oxan-4-amine) with tert-butyl carbamate. Reactions are facilitated by bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF or THF) under reflux conditions. Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity .
Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?
Analytical techniques include:
- HPLC (High-Performance Liquid Chromatography) for purity assessment.
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and carbamate linkage integrity.
- Mass spectrometry (ESI-MS or HRMS) for molecular weight confirmation. Cross-referencing spectral data with structurally analogous carbamates (e.g., bromobenzyl-piperidine derivatives) ensures accuracy .
Q. What are the key physicochemical properties relevant to handling this compound?
- Log P : Estimated ~2.1 (indicating moderate lipophilicity for membrane permeability).
- Stability : Stable under inert atmospheres but susceptible to hydrolysis under acidic/basic conditions. Store at 2–8°C in desiccated environments.
- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. What strategies optimize reaction yields when synthesizing carbamate derivatives with heterocyclic moieties?
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in multi-step syntheses.
- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to shield reactive amines during functionalization.
- Solvent Optimization : DMF improves solubility for intermediates, while THF minimizes side reactions in nucleophilic steps.
- Temperature Control : Gradual heating (40–60°C) prevents carbamate degradation during prolonged reactions .
Q. How do structural variations in analogous carbamates affect biological activity?
- Substituent Effects : Halogenated aryl groups (e.g., bromobenzyl in ) enhance binding to hydrophobic enzyme pockets.
- Piperidine Modifications : N-Methylation of the piperidine ring (as in ) alters conformational flexibility, impacting receptor affinity.
- Carbamate Linkers : Replacement with urea or amide groups reduces metabolic stability but may improve solubility. Comparative data from ’s structural table highlights these trends .
Q. How can researchers resolve contradictions in biological activity data between structurally analogous compounds?
- Comparative Assays : Perform parallel binding studies (e.g., SPR or ITC) to quantify affinity differences.
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases or GPCRs) to identify critical binding motifs.
- Meta-Analysis : Cross-reference published SAR (Structure-Activity Relationship) data from piperidine-carbamate derivatives to isolate substituent-specific effects .
Q. What are the key considerations for designing stability studies under physiological conditions?
- pH-Dependent Stability : Assess hydrolysis rates in buffers mimicking lysosomal (pH 4.5) and plasma (pH 7.4) environments.
- Thermal Stress Testing : Incubate at 40°C for 72 hours to simulate long-term storage and monitor degradation via LC-MS.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to identify photolytic byproducts .
Q. What methodologies elucidate the compound’s mechanism of action in cellular pathways?
- Transcriptomic Profiling : RNA-seq to identify differentially expressed genes post-treatment.
- Proteomic Analysis : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein interaction partners.
- Kinase Inhibition Assays : Use ADP-Glo™ kits to measure enzymatic activity modulation. and highlight similar approaches for piperidine-carbamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
